Welcome to the BenchChem Online Store!
molecular formula C6Cr2O12 B1241539 Chromium oxalate CAS No. 30737-19-0

Chromium oxalate

Cat. No. B1241539
M. Wt: 368.05 g/mol
InChI Key: UBFMILMLANTYEU-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04963687

Procedure details

Oxalic acid (10.18 Kg) was added to water (9 l). Chromium trioxide (2720 g) was gradually added to the mixture with stirring while heating the mixture on a water bath to form a solution of chromium oxalate.
Quantity
10.18 kg
Type
reactant
Reaction Step One
Name
Quantity
9 L
Type
solvent
Reaction Step One
Quantity
2720 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([OH:4])=[O:3].[O-2].[O-2].[O-2].[Cr+6:10]>O>[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[Cr+3:10].[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[Cr+3:10] |f:1.2.3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
10.18 kg
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
9 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
2720 g
Type
reactant
Smiles
[O-2].[O-2].[O-2].[Cr+6]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while heating the mixture on a water bath

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)[O-])(=O)[O-].[Cr+3].C(C(=O)[O-])(=O)[O-].C(C(=O)[O-])(=O)[O-].[Cr+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.